[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Its chemical name is quite intricate, but we can break it down for better understanding. Let’s refer to it as Compound X for simplicity.
Preparation Methods
Synthetic Routes::
Laboratory Synthesis:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: It reacts with nucleophiles, such as amines or alkoxides, to form substituted derivatives.
Condensation: Compound X can participate in condensation reactions, forming bonds between functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkyl halides, amines, or alkoxides.
Condensation: Acidic or basic conditions, often involving heat.
- Oxidation may yield carboxylic acids or ketones.
- Substitution can lead to various derivatives with modified functional groups.
Scientific Research Applications
Compound X finds applications in:
Chemistry: As a building block for designing novel organic molecules.
Biology: Investigating its interactions with enzymes, receptors, or cellular processes.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- Compound X likely exerts its effects by interacting with specific molecular targets.
- It may modulate enzyme activity, signal transduction pathways, or gene expression.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X stands out due to its intricate structure and potential applications.
- Similar compounds include and , but none match its exact combination of features.
Properties
Molecular Formula |
C30H23N3O5 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C30H23N3O5/c1-32-28-25(29(36)33(2)30(32)37)23(24-26(31-28)20-10-6-7-11-21(20)27(24)35)18-12-14-19(15-13-18)38-22(34)16-17-8-4-3-5-9-17/h3-15,23,31H,16H2,1-2H3 |
InChI Key |
JZINWZVRCXPONK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)CC6=CC=CC=C6)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.